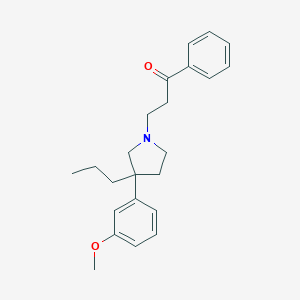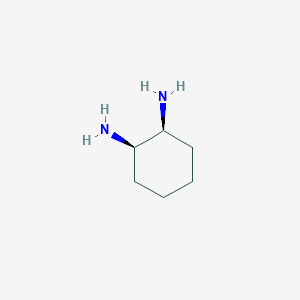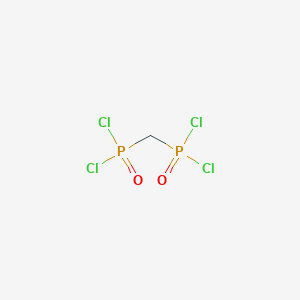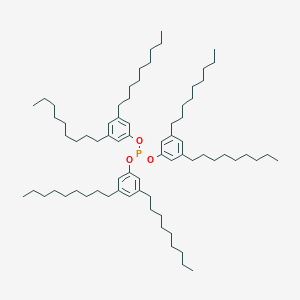
3-(4-氟苯基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored through various methods, including base catalyzed intramolecular nucleophilic cyclization and two-step synthesis from 1-bromo-2-fluorobenzenes. These methods demonstrate the molecule's accessibility through relatively straightforward chemical reactions, involving intramolecular nucleophilic substitution (SNAr) mechanisms and reactions with isothiocyanates, respectively (Saeed & Flörke, 2011); (Kobayashi et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using spectroscopic data and X-ray diffraction, revealing crystallization in specific space groups and highlighting the molecule's intricate molecular geometry. Such structural analyses are crucial for understanding the compound's interactions and reactivity (Saeed & Flörke, 2011).
Chemical Reactions and Properties
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including solid-phase synthesis and multicomponent synthesis approaches. These reactions facilitate the introduction of diverse substituents, allowing for the exploration of a wide range of chemical properties and the potential for biological activity (Makino et al., 2001); (Tiwari et al., 2008).
Physical Properties Analysis
The physical properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular geometry and intermolecular forces. Studies utilizing spectroscopic and crystallographic techniques provide valuable insights into these properties, essential for the compound's application in various fields (Saeed & Flörke, 2011).
Chemical Properties Analysis
The chemical behavior of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one includes its reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing chemical modifications. These properties are fundamental for the compound's utility in synthetic chemistry and potential pharmaceutical applications (Makino et al., 2001); (Tiwari et al., 2008).
科学研究应用
抗惊厥和抗菌活性:
- 合成了一系列衍生物并评估了它们的抗惊厥和抗菌活性。某些衍生物对测试的革兰氏阳性菌、革兰氏阴性菌和真菌表现出广谱活性。此外,一些化合物显示出有效的抗惊厥活性 (Rajasekaran、Rajamanickam 和 Darlinquine,2013)。
细胞毒活性与酪氨酸激酶抑制:
- 一种新合成的乙基衍生物对多种人类癌细胞系表现出有效的细胞毒活性,并对 VEGFR-2 和 EGFR 酪氨酸激酶表现出抑制活性,表明其作为抗癌剂的潜力 (Riadi 等,2021)。
抗菌活性:
- 发现一些衍生物对多种微生物具有显着的抗菌活性,包括金黄色葡萄球菌、芽孢杆菌属、大肠杆菌等 (Osarodion Peter Osarumwense,2022)。
抗炎和镇痛作用:
- 合成了一些硫代喹唑啉酮衍生物,并显示出显着的抗炎和镇痛活性。这表明它们在控制疼痛和炎症方面的潜在用途 (Rajasekaran、Rajamanickam 和 Darlinquine,2011)。
抗菌效力:
- 含有喹唑啉酮和 4-噻唑烷酮等杂环系统的含氟衍生物表现出显着的体外抗菌效力,使其成为进一步抗菌剂开发的候选者 (Desai、Vaghani 和 Shihora,2013)。
与人血清白蛋白 (HSA) 的相互作用:
- 氟代二氢喹唑啉衍生物与 HSA 相互作用的研究表明,这些化合物可以诱导 HSA 的构象和二级结构变化,表明其在药物开发方面的潜力 (Wang 等,2016)。
属性
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUFJBAPHQXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352367 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
1547-15-5 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)

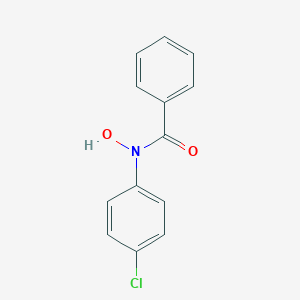
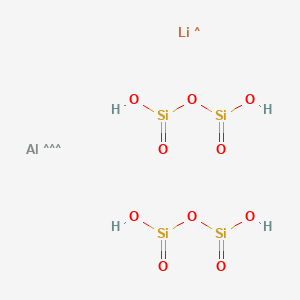

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
